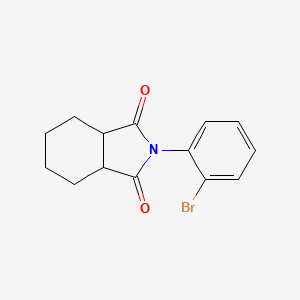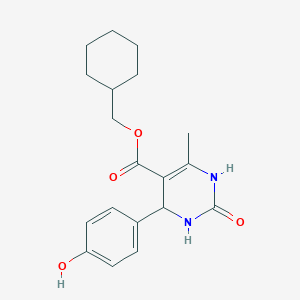![molecular formula C16H24ClNO2 B5117588 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5117588.png)
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring attached to a 2-chloro-4-methylphenoxy group through an ethoxyethyl chain
Métodos De Preparación
The synthesis of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-methylphenol and piperidine.
Etherification: The 2-chloro-4-methylphenol undergoes etherification with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol.
Alkylation: The 2-(2-chloro-4-methylphenoxy)ethanol is then alkylated with 2-chloroethyl piperidine under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.
Comparación Con Compuestos Similares
1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]piperidine can be compared with similar compounds such as:
1-[2-[2-(2-Methoxy-4-methylphenoxy)ethoxy]ethyl]piperidine: This compound has a methoxy group instead of a chloro group, which may result in different chemical and biological properties.
1-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl]piperidine: The position of the chloro and methyl groups is reversed, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-14-5-6-16(15(17)13-14)20-12-11-19-10-9-18-7-3-2-4-8-18/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNSQTVANAZWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-[2-(2,4-Dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5117527.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![N-(oxan-4-yl)-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)

![N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine](/img/structure/B5117576.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

![3-Ethylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)

![3-chloro-N-[(2,3-dimethoxyphenyl)methyl]-2-methylaniline](/img/structure/B5117606.png)

